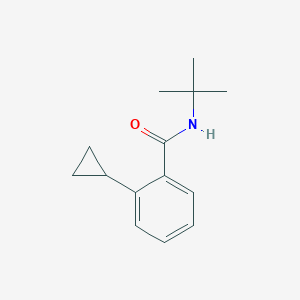

N-tert-Butyl-2-cyclopropylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

918867-71-7 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-tert-butyl-2-cyclopropylbenzamide |

InChI |

InChI=1S/C14H19NO/c1-14(2,3)15-13(16)12-7-5-4-6-11(12)10-8-9-10/h4-7,10H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

HXHJUYFDXKFISE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1C2CC2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Pertaining to N Tert Butyl 2 Cyclopropylbenzamide Scaffolds

Mechanistic Investigations of Cyclopropyl (B3062369) Ring Transformations

The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to transformations that relieve this strain, such as ring-opening reactions. These transformations are often catalyzed by transition metals, particularly palladium.

Palladium-catalyzed ring-opening of cyclopropyl-containing compounds provides a powerful method for constructing linear, unsaturated molecules. For aryl cyclopropyl ketones, which are structurally related to N-tert-Butyl-2-cyclopropylbenzamide, the reaction proceeds efficiently to form α,β-unsaturated ketones. rsc.org The mechanism is believed to initiate with the oxidative addition of the Pd(0) catalyst to one of the distal C-C bonds of the cyclopropane (B1198618) ring. This step is often the rate-determining step and results in the formation of a palladacyclobutane intermediate.

Subsequent β-carbon elimination from this intermediate leads to the ring-opened product. In the case of aryl cyclopropyl ketones, this process yields (E)-1-arylbut-2-en-1-ones stereoselectively. rsc.org The reaction pathway for donor-acceptor cyclopropanes under palladium catalysis also involves a heterolytic ring opening to generate a 1,3-dipolar intermediate, which can then engage in various cycloadditions or cascade reactions. nih.gov The presence of the benzamide (B126) group in the this compound scaffold would influence the regioselectivity of the palladium insertion, favoring cleavage of the bond distal to the electron-withdrawing amide functionality.

The this compound scaffold can undergo intramolecular reactions, particularly palladium-catalyzed functionalization of the cyclopropyl group. researchgate.net These reactions can lead to the formation of complex polycyclic structures, such as 1,2,3,4-tetrahydroisoquinolones, without the need for traditional additives like silver or pivalate. researchgate.net

A key mechanistic step in these transformations is often an intramolecular C-H insertion. Theoretical studies on related systems, such as the intramolecular cyclization of phosphanylidenecarbenes, indicate that while alternative rearrangements might occur with little to no activation energy, the C-H insertion pathway requires surmounting a specific activation energy barrier (e.g., 12.3 kcal/mol). nih.govnih.gov This suggests that the cyclization is a kinetically controlled process. The reaction proceeds through a transition state where the carbene (or an analogous reactive intermediate) approaches a C-H bond of a nearby substituent, leading to the formation of a new C-C bond and a cyclized product. nih.govnih.gov

Detailed Analysis of N-Alkylation Mechanisms, Including Cationic Intermediates

The synthesis of the N-tert-butyl amide moiety often involves a mechanism proceeding through a cationic intermediate. A prominent example is the Ritter reaction, where a nitrile reacts with a source of a stable carbocation, such as the tert-butyl cation generated from di-tert-butyl dicarbonate (B1257347). researchgate.net

The mechanism, catalyzed by a Lewis acid like Cu(OTf)₂, involves the following steps:

Activation of di-tert-butyl dicarbonate by the catalyst to generate a tert-butyl cation.

Nucleophilic attack of the nitrile nitrogen onto the tert-butyl cation, forming a nitrilium ion intermediate.

Trapping of the highly electrophilic nitrilium ion by a water molecule (present in trace amounts or added).

Tautomerization and subsequent loss of a proton to yield the stable N-tert-butyl amide product. researchgate.net

This pathway highlights the importance of the stable tert-butyl cation as a key intermediate in the formation of the N-tert-butyl group on the amide.

Table 1: The Ritter Reaction of Nitriles and Di-tert-butyl Dicarbonate

| Entry | Nitrile | Product | Yield (%) |

| 1 | Benzonitrile | N-(tert-butyl)benzamide | 95 |

| 2 | 2-Methylbenzonitrile | N-(tert-butyl)-2-methylbenzamide | 94 |

| 3 | 4-Bromobenzonitrile | 4-Bromo-N-(tert-butyl)benzamide | 95 |

| 4 | 4-Fluorobenzonitrile | N-(tert-butyl)-4-fluorobenzamide | 96 |

| 5 | Phenylacetonitrile | N-(tert-butyl)-2-phenylacetamide | 93 |

| Data sourced from a study on the Cu(OTf)₂-catalyzed Ritter reaction. researchgate.net |

Mechanisms of Amide Bond Formation from Diverse Precursors

The central amide bond in this compound can be formed through various mechanistic pathways beyond the Ritter reaction.

Direct Acylation : The most traditional route involves the activation of 2-cyclopropylbenzoic acid with a coupling agent (e.g., a carbodiimide) to form a highly reactive acylating species, which is then attacked by the nucleophilic tert-butylamine (B42293).

Decarboxylative Amidation : A novel approach involves the reaction of an amine with an α-ketoacid in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This method avoids the need for pre-activation of a carboxylic acid and proceeds via a chemoselective acylation mechanism. researchgate.net

Transamidation : This strategy involves the exchange of the amine portion of an existing amide with a different amine. The reaction can be catalyzed by metal complexes, such as those of palladium. mdpi.com The mechanism involves coordination of the catalyst to the amide, followed by nucleophilic attack of the incoming amine on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent release of the new amide. mdpi.com

Mechanistic Aspects of C-H Functionalization on Cyclopropyl Moieties

Transition metal-catalyzed C-H functionalization represents a powerful tool for modifying the cyclopropyl group directly. Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been achieved, allowing for cross-coupling with organoboron reagents. nih.gov

The accepted mechanism involves several key steps:

Coordination : The amide group of the benzamide acts as a directing group, coordinating to the palladium(II) center. In enantioselective variants, a chiral ligand, often a mono-N-protected amino acid (MPAA), is also coordinated to the metal. nih.govscripps.edu

C-H Activation : The palladium center, assisted by the directing group and the ligand, facilitates the cleavage of a C(sp³)–H bond on the cyclopropane ring. This occurs via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered palladacycle intermediate. This is typically the rate-determining and enantiodetermining step. scripps.edu

Oxidative Addition/Reductive Elimination : For cross-coupling reactions, the organoboron reagent undergoes transmetalation to the palladium center. Subsequent reductive elimination forms the new C-C bond and regenerates the active Pd(II) catalyst. nih.gov

This approach provides a route to stereochemically defined, substituted cyclopropanes, with the amide functionality playing a crucial role in directing the regioselectivity and influencing the stereochemical outcome of the reaction. nih.gov

Transition State Analysis and Reaction Energetics of Key Transformations

Understanding the transition states and reaction energetics is fundamental to explaining the selectivity and feasibility of chemical reactions. While specific computational studies on this compound are not widely available, analyses of related systems provide valuable insights.

For instance, theoretical studies on the intramolecular cyclization of a sterically hindered phosphanylidenecarbene revealed that the C-H insertion reaction must overcome an activation energy of 12.3 kcal/mol. nih.gov In contrast, a competing Fritsch–Buttenberg–Wiechell (FBW)-type rearrangement was found to have almost no activation barrier. nih.gov This energetic difference explains why the FBW rearrangement is often favored, but under specific conditions where this pathway is suppressed, the intramolecular C-H insertion can occur.

Such computational analyses involve mapping the potential energy surface of the reaction. This allows for the identification of transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By comparing the energetics of different possible pathways, chemists can predict the most likely product and devise strategies to favor a desired outcome, for instance, by designing catalysts that lower the activation energy of a specific pathway.

Advanced Spectroscopic and Structural Characterization of N Tert Butyl 2 Cyclopropylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR for Proton Environment and Connectivity Determination

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. In N-tert-Butyl-2-cyclopropylbenzamide, the spectrum is expected to show characteristic signals for the tert-butyl, cyclopropyl (B3062369), and aromatic protons, as well as the amide N-H proton.

The tert-butyl group protons appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling. The amide proton typically presents as a broad singlet. The four protons of the benzene (B151609) ring are chemically distinct and are expected to appear as a complex multiplet in the aromatic region of the spectrum. The cyclopropyl group protons—one methine (CH) and four methylene (B1212753) (CH₂) protons—also produce a set of multiplets at higher field (more shielded) than the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on known values for structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.45 | Singlet | 9H |

| Cyclopropyl (-CH₂-) | ~0.70 - 1.10 | Multiplet | 4H |

| Cyclopropyl (-CH-) | ~1.90 - 2.10 | Multiplet | 1H |

| Amide (-NH-) | ~6.0 | Broad Singlet | 1H |

| Aromatic (-C₆H₄-) | ~7.20 - 7.60 | Multiplet | 4H |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 11 distinct signals are expected, corresponding to the 14 carbon atoms in the molecule (some carbons are equivalent due to symmetry, such as the three methyl carbons of the tert-butyl group).

Key signals include the carbonyl carbon of the amide group, which is significantly deshielded and appears at a low field (~167 ppm). The carbons of the tert-butyl group and the cyclopropyl group appear at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on known values for structurally similar compounds like N-(tert-Butyl)benzamide. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C (quaternary, C-NH) | ~136 |

| Aromatic C (quaternary, C-cyclopropyl) | ~140 |

| Aromatic CH | ~126-131 |

| tert-Butyl (quaternary) | ~52 |

| tert-Butyl (CH₃) | ~29 |

| Cyclopropyl (CH) | ~15 |

| Cyclopropyl (CH₂) | ~9 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the methine and methylene protons within the cyclopropyl ring. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. nist.gov This allows for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the singlet at ~1.45 ppm to the methyl carbon signal at ~29 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). nist.gov HMBC is vital for piecing together the molecular fragments. Key expected correlations include the one between the tert-butyl protons and the amide carbonyl carbon, and between the N-H proton and the same carbonyl carbon, confirming the amide linkage. It would also show correlations from the cyclopropyl protons to the C2 carbon of the aromatic ring, confirming its point of attachment.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z) and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₉NO, giving it a monoisotopic mass of approximately 217.1467 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak ([M]⁺•) at m/z 217. The fragmentation pattern provides structural clues. A common fragmentation pathway for tert-butyl amides is the loss of a tert-butyl radical or isobutylene (B52900).

Key predicted fragments include:

m/z 217: The molecular ion [C₁₄H₁₉NO]⁺•.

m/z 202: Loss of a methyl radical ([M-15]⁺).

m/z 161: Loss of isobutylene ([M-56]⁺).

m/z 160: Loss of a tert-butyl radical ([M-57]⁺).

m/z 145: The 2-cyclopropylbenzoyl cation [c-C₃H₅-C₆H₄-CO]⁺, formed by cleavage of the amide C-N bond. This is often a prominent peak.

m/z 57: The tert-butyl cation [C(CH₃)₃]⁺, which is a very stable and common fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 217 | [M]⁺• |

| 160 | [M - C₄H₉]⁺ |

| 145 | [c-C₃H₅C₆H₄CO]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. rsc.org

N-H Stretch: A sharp to moderately broad peak around 3330 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and cyclopropyl groups) appear just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A very strong and sharp absorption band around 1640-1650 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. rsc.org

N-H Bend (Amide II Band): A strong band appearing around 1540 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

Table 4: Characteristic IR Absorption Bands for this compound Data are based on known values for N-(tert-Butyl)benzamide. rsc.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | ~3330 | Medium-Strong |

| Aromatic (C-H) | Stretch | ~3100-3000 | Medium |

| Aliphatic (C-H) | Stretch | ~2970-2870 | Strong |

| Amide (C=O) | Stretch (Amide I) | ~1645 | Very Strong |

| Amide (N-H) | Bend (Amide II) | ~1540 | Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (XRD) could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles.

Currently, there is no publicly available crystal structure for this specific compound. However, an XRD analysis would be invaluable for answering key conformational questions, such as:

The planarity of the amide functional group.

The torsion angle between the plane of the phenyl ring and the plane of the amide group.

The orientation of the cyclopropyl group relative to the attached phenyl ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H proton and the carbonyl oxygen, which dictates the crystal packing.

This analysis would provide the ultimate confirmation of the molecule's connectivity and its preferred conformation in the solid phase.

Other Advanced Characterization Techniques for Solid-State and Solution Structures

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or computational data detailing the advanced solid-state and solution structural characterization of This compound is publicly available. Techniques such as X-ray crystallography for determining the precise three-dimensional arrangement of atoms in the solid state, and advanced nuclear magnetic resonance (NMR) methods or computational modeling for elucidating its conformational preferences in solution, have not been reported for this specific compound.

While the scientific literature contains numerous examples of these advanced techniques applied to structurally related molecules, the strict focus of this article on This compound precludes their inclusion. The unique combination of the tert-butyl group and the cyclopropyl moiety attached to the benzamide (B126) core would present interesting structural features, such as specific intramolecular interactions and conformational restrictions. However, without experimental data, any discussion of its solid-state packing or solution-state dynamics would be purely speculative.

Future research, should it be undertaken, would likely employ single-crystal X-ray diffraction to determine its crystal system, space group, and key intramolecular and intermolecular parameters like bond lengths, bond angles, and hydrogen bonding networks. Solid-state NMR could provide complementary information, especially in cases of polymorphism or to probe the local environments of specific nuclei. In solution, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining through-space correlations and defining the molecule's preferred conformation. Computational chemistry, using methods like Density Functional Theory (DFT), would also be a powerful tool to predict stable conformers and to complement experimental findings.

At present, no such detailed research findings or corresponding data tables for This compound have been published.

Theoretical and Computational Chemistry Approaches in N Tert Butyl 2 Cyclopropylbenzamide Research

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-tert-Butyl-2-cyclopropylbenzamide. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which governs its stability and reactivity. nih.gov By solving approximations of the Schrödinger equation, these calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy difference between them. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its kinetic stability.

Furthermore, quantum chemical calculations can predict the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the tert-butyl and cyclopropyl (B3062369) groups on the benzamide (B126) core. The stability of different potential conformations can be assessed by comparing their calculated energies, thus identifying the most likely three-dimensional arrangement of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the dynamic nature of this compound. By simulating the movement of atoms over time, MD can explore the molecule's conformational landscape, revealing the flexibility of the tert-butyl and cyclopropyl substituents and the potential for rotation around the amide bond. These simulations are invaluable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

MD simulations can also shed light on the intermolecular interactions that govern the bulk properties of the compound. By simulating a system containing multiple molecules of this compound, researchers can study how they pack together in the solid state and how they interact in solution. This provides insights into properties like solubility and the potential for forming aggregates.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, for both ¹H and ¹³C nuclei, can be achieved with a high degree of accuracy using quantum mechanical calculations. nih.govrsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. nist.govnih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. The calculated vibrational spectrum provides a theoretical fingerprint of the molecule, which can be used to interpret experimental spectra and identify characteristic functional group vibrations. nih.gov

Computational Modeling of Reaction Pathways and Transition States

The reactivity of this compound in various chemical transformations can be investigated through computational modeling of reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and, crucially, the transition states. The energy barrier of the transition state determines the rate of the reaction, and its structure reveals the key atomic motions involved in the chemical change. This predictive capability is instrumental in designing new synthetic routes or understanding potential degradation pathways.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics tools and Quantitative Structure-Property Relationship (QSPR) models provide a rapid means to estimate various physicochemical properties of this compound based on its chemical structure.

Analysis of Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable parameter for predicting the transport properties of molecules, such as their ability to permeate cell membranes. For this compound, the TPSA would be calculated based on the contributions of the nitrogen and oxygen atoms of the amide group.

Prediction of LogP and Lipophilicity Parameters

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar one (like water). nih.gov This property is critical in medicinal chemistry and environmental science. Various computational models can predict the LogP of this compound. These models often use fragment-based approaches or whole-molecule properties to estimate this important parameter.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Topological Polar Surface Area (TPSA) | Likely in the range of 29.1 Ų | Based on amide functional group |

| LogP | Estimated to be in the range of 3-4 | Based on fragment contributions |

Rotatable Bonds Analysis for Conformational Flexibility

A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. In the structure of this compound, the key rotatable bonds are those connecting the tert-butyl group to the amide nitrogen, the amide group to the benzene (B151609) ring, and the cyclopropyl group to the benzamide moiety. Computational calculations reveal that this compound has four rotatable bonds. nih.gov This number suggests a moderate degree of conformational flexibility, allowing the molecule to adopt various shapes while not being overly flexible, which can be entropically unfavorable upon binding to a target.

Table 1: Rotatable Bond Count for this compound

| Molecular Feature | Count |

|---|---|

| Rotatable Bonds | 4 |

Data derived from computational analysis of the isomeric compound 3-(tert-butylamino)-N-cyclopropylbenzamide. nih.gov

Hydrogen Bond Acceptor and Donor Count Characterization

Hydrogen bonds are pivotal in molecular recognition processes, including ligand-receptor interactions. The capacity of a molecule to act as a hydrogen bond donor or acceptor is a key determinant of its binding affinity and specificity. Computational methods are employed to enumerate the hydrogen bond donors and acceptors within the this compound structure.

A hydrogen bond acceptor is typically an electronegative atom (like oxygen or nitrogen) with a lone pair of electrons. A hydrogen bond donor is a hydrogen atom attached to an electronegative atom. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amide can both act as hydrogen bond acceptors. The hydrogen atom attached to the amide nitrogen serves as a hydrogen bond donor.

Based on computational predictions for a closely related isomer, this compound is characterized as having two hydrogen bond acceptors and two hydrogen bond donors. nih.gov This balance of donor and acceptor sites provides the molecule with the potential to form multiple hydrogen bond interactions with a biological target.

Table 2: Hydrogen Bond Characteristics of this compound

| Property | Count |

|---|---|

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 2 |

Data derived from computational analysis of the isomeric compound 3-(tert-butylamino)-N-cyclopropylbenzamide. nih.gov

Derivatization and Chemical Transformations of N Tert Butyl 2 Cyclopropylbenzamide

Functionalization Reactions on the Aromatic Ring System

The aromatic ring of N-tert-Butyl-2-cyclopropylbenzamide is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. The regioselectivity of such substitutions is governed by the directing effects of the existing substituents: the ortho-cyclopropyl group and the meta-N-tert-butylamido group.

The N-tert-butylamido group (-NHCO-t-Bu) is generally considered an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, thereby activating the ortho and para positions towards electrophilic attack. leah4sci.comshaalaa.com However, the bulky tert-butyl group can sterically hinder the ortho positions, potentially favoring substitution at the para position. The cyclopropyl (B3062369) group is also known to be an ortho, para-directing and activating group, a consequence of the ability of its C-C sigma bonds with high p-character to stabilize the adjacent carbocationic intermediate (the benzenonium ion) formed during the substitution process. nih.govlibretexts.org

In this compound, the two substituents are positioned ortho to each other. The directing effects of both the cyclopropyl and the N-tert-butylamido groups would reinforce substitution at the 4- and 6-positions (para and ortho to the cyclopropyl group, respectively, and ortho and para to the amide group). However, the position between the two substituents (the 3-position) would be sterically hindered and electronically disfavored. The 5-position is meta to both groups and would be the least favored site for electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to yield primarily a mixture of 4- and 6-substituted products. shaalaa.comyoutube.com The exact ratio of these products would be influenced by the specific reaction conditions and the nature of the electrophile.

| Reaction | Expected Major Products |

| Nitration (HNO₃, H₂SO₄) | 4-Nitro-N-tert-butyl-2-cyclopropylbenzamide and 6-Nitro-N-tert-butyl-2-cyclopropylbenzamide |

| Bromination (Br₂, FeBr₃) | 4-Bromo-N-tert-butyl-2-cyclopropylbenzamide and 6-Bromo-N-tert-butyl-2-cyclopropylbenzamide |

| Sulfonation (SO₃, H₂SO₄) | 4-(N-tert-Butylcarbamoyl)-3-cyclopropylbenzenesulfonic acid and 5-(N-tert-Butylcarbamoyl)-3-cyclopropylbenzenesulfonic acid |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | 4-Acyl-N-tert-butyl-2-cyclopropylbenzamide and 6-Acyl-N-tert-butyl-2-cyclopropylbenzamide |

Modifications and Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group, being a three-membered ring, possesses significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or metal-catalyzed reactions.

A study on the cyclization of N-(ortho-cyclopropylphenyl)benzamides in the gas phase upon electron ionization and in the liquid phase with sulfuric acid revealed that the molecular ions undergo cyclization to form 3-aryl-1-alkyl-1-ethyl-1H-benzoxazines and isomeric 5-ethyl-2-oxodibenzoazepines. nih.govacs.org This transformation involves the opening of the cyclopropyl ring and subsequent intramolecular reaction with the amide functionality. Specifically, the reaction of N-(ortho-cyclopropylphenyl)-4-methylbenzamide with sulfuric acid yielded 3-p-tolyl-1-ethyl-1H-benzoxazine as the major product, with traces of 5-ethyl-2-oxodibenzoazepine also detected. nih.govacs.org This suggests that this compound, under acidic conditions, could potentially undergo a similar intramolecular cyclization involving the amide nitrogen and the opened cyclopropyl ring.

Furthermore, cyclopropyl-substituted nitrenium ions have been shown to undergo ring expansion and elimination reactions. chemrxiv.org While not directly applicable to the neutral benzamide (B126), these findings highlight the diverse reactivity of the cyclopropyl group when positioned near a nitrogen-containing functionality. The interaction between the cyclopropyl ring and the amide group in this compound could therefore lead to unique chemical transformations that are not observed in simpler cyclopropylarenes or benzamides.

Transformations and Functionalization at the Amide Nitrogen

The amide nitrogen in this compound is sterically hindered by the bulky tert-butyl group, which significantly influences its reactivity. Direct N-alkylation or N-acylation is generally difficult to achieve under standard conditions.

Hydrolysis of the amide bond to yield 2-cyclopropylbenzoic acid and tert-butylamine (B42293) would typically require harsh acidic or basic conditions due to the resonance stabilization of the amide bond.

Despite the steric hindrance, transformations are not impossible. For instance, deprotection of the tert-butyl group could potentially be achieved under strong acidic conditions, although this might also promote reactions involving the cyclopropyl ring as discussed previously. The synthesis of various N-substituted benzamides is a common practice in medicinal chemistry, often achieved by coupling a carboxylic acid with an amine. researchgate.netmdpi.comnanobioletters.comnih.gov Therefore, transformations at the amide nitrogen of this compound would likely involve a deprotection-reacylation strategy rather than direct modification.

Synthesis of this compound Analogues and Conjugates for Chemical Probes

The development of chemical probes, such as those used for photoaffinity labeling, often involves the modification of a parent molecule with photoreactive groups and reporter tags. Benzamide scaffolds have been successfully utilized for the design of such probes. nih.govdaneshyari.comrsc.org

Analogues of this compound for use as chemical probes could be synthesized by incorporating photoreactive moieties, such as azides or benzophenones, onto the aromatic ring or as part of the N-alkyl substituent. For example, following a strategy used for designing HDAC2 probes, an azido (B1232118) group could be introduced onto the aromatic ring via electrophilic substitution, or an azido-containing alkyl chain could replace the tert-butyl group. nih.govdaneshyari.com The synthesis of such analogues would likely start from a suitably functionalized 2-cyclopropylbenzoic acid, which is then coupled with an appropriate amine.

The general approach to synthesizing photoaffinity probes often involves a convergent synthesis where the core scaffold and the photoreactive/reporter modules are prepared separately and then coupled in the final steps. rsc.org For this compound analogues, this could involve the synthesis of an aniline (B41778) derivative containing a photoreactive group and a reporter tag, which is then acylated with 2-cyclopropylbenzoyl chloride.

Utilization in the Synthesis of Advanced Synthetic Intermediates

While specific examples of this compound being used as an advanced synthetic intermediate are not prevalent in the literature, the structural motifs it contains are found in various biologically active molecules and functional materials. Substituted benzamides are key components in many pharmaceuticals. nih.govnih.govnih.gov

The derivatization of this compound through the reactions described in the preceding sections can lead to a variety of functionalized molecules that can serve as building blocks for more complex structures. For instance, functionalization of the aromatic ring could introduce handles for cross-coupling reactions, allowing for the construction of biaryl systems or the attachment of other molecular fragments.

Furthermore, the synthesis of heterocyclic compounds from benzamide precursors is a well-established strategy. acs.org The intramolecular cyclization of N-(ortho-cyclopropylphenyl)benzamides demonstrates that the title compound could be a precursor to benzoxazine (B1645224) or dibenzoazepine derivatives. nih.govacs.org These heterocyclic cores are present in numerous bioactive compounds, suggesting a potential application for this compound in the synthesis of novel therapeutic agents.

Exploration of Non Biological Applications of N Tert Butyl 2 Cyclopropylbenzamide Derivatives

Applications in Materials Science and Polymer Chemistry

The amide functional group is a cornerstone in the synthesis of a vast array of polymers and materials. The incorporation of specific substituents, such as the N-tert-butyl and 2-cyclopropyl groups found in N-tert-Butyl-2-cyclopropylbenzamide, can impart unique properties to polymeric structures.

Derivatives of this compound could potentially be utilized as monomers or co-monomers in polymerization reactions. For instance, the radical polymerization of N-tert-butyl acrylamide (B121943) (t-BuAAm) with other monomers like methyl acrylate (B77674) has been studied to synthesize copolymers with specific properties. The bulky N-tert-butyl group in these polymers influences their thermal properties, solubility, and chain dynamics. Similarly, incorporating a cyclopropylbenzamide moiety could introduce rigidity and specific intermolecular interactions, potentially leading to materials with enhanced thermal stability or unique mechanical properties.

One area of polymer chemistry where related structures have found application is in controlled radical polymerization techniques. For example, dual-initiator alkoxyamines containing an N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) moiety have been developed for nitroxide-mediated polymerization (NMP). rsc.org These initiators allow for the synthesis of block copolymers with well-defined architectures. While not a direct derivative, the presence of the N-tert-butyl group is crucial for the stability of the nitroxide and its ability to control the polymerization process. This suggests that this compound derivatives, with appropriate functionalization, could be explored as components of novel initiators or chain transfer agents in controlled polymerization.

Table 1: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Potential Role of the Derivative | Expected Impact on Material Properties |

| Polymer Synthesis | Monomer or Co-monomer | Introduction of rigidity, altered solubility, enhanced thermal stability. |

| Controlled Polymerization | Component of Initiators or Mediators | Control over polymer architecture and molecular weight distribution. |

| High-Performance Plastics | Additive or Modifier | Improved mechanical strength and thermal resistance. |

Role as Ligands or Catalytic Components in Chemical Reactions

The benzamide (B126) structure is a common motif in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, and the substituents on the aromatic ring and the nitrogen atom can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.

The N-tert-butyl and 2-cyclopropyl groups of this compound derivatives offer distinct steric profiles that could be advantageous in catalysis. The bulky N-tert-butyl group can create a sterically hindered environment around a metal center, which can influence selectivity in catalytic reactions. The cyclopropyl (B3062369) group, with its unique electronic properties and conformational rigidity, can also impact the catalytic activity and selectivity of a metal complex.

For example, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347). researchgate.net This highlights the utility of the N-tert-butyl amide moiety in the context of catalysis. While in this case the amide is the product, it demonstrates the compatibility of this functional group with catalytic systems. Derivatives of this compound could be designed as ligands for various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The specific combination of the cyclopropyl and tert-butyl groups could lead to novel catalysts with unique reactivity and selectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Potential Role of the Derivative | Metal Center | Potential Reaction Type |

| Asymmetric Catalysis | Chiral Ligand | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, C-H Activation |

| Cross-Coupling Reactions | Ligand | Palladium, Nickel, Copper | Suzuki, Heck, Sonogashira couplings |

| Oxidation Catalysis | Ligand | Copper, Iron, Manganese | Selective oxidation of alcohols or hydrocarbons |

Utility in Environmental Chemistry, such as Adsorption or Remediation Processes

The fate and transport of chemical compounds in the environment are of significant concern. Benzamide derivatives are found in various pharmaceuticals and agrochemicals, and their environmental behavior, including adsorption to soil and sediment, is an area of active research.

The structural features of this compound would influence its environmental persistence and mobility. The lipophilicity, which can be estimated by parameters like the octanol-water partition coefficient (Kow), is a key factor in determining a compound's tendency to adsorb to organic matter in soil and sediment. The presence of the tert-butyl and cyclopropyl groups would likely increase the lipophilicity of the molecule compared to simple benzamide.

Studies on the environmental fate of various pharmaceuticals have shown that compounds with higher lipophilicity and larger molecular size tend to have a greater affinity for sediment and are less mobile in aqueous systems. nih.gov For instance, an elevated level of sorption onto sediment was observed for pharmaceuticals like ivermectin, diazepam, and carbamazepine. nih.gov While direct data for this compound is not available, its structure suggests it would exhibit moderate to high sorption potential.

This property could be harnessed for environmental applications. For example, materials functionalized with this compound derivatives could potentially be developed as sorbents for the removal of specific organic pollutants from water. The tailored lipophilic and steric properties of the benzamide could provide selectivity for certain contaminants. Further research would be needed to investigate the adsorption capacity and selectivity of such materials for targeted environmental remediation processes.

Table 3: Estimated Environmental Properties and Potential Applications of this compound

| Property | Estimated Value/Behavior | Potential Environmental Application |

| Sorption to Soil/Sediment | Moderate to High | Potential for use in sorbent materials for water treatment. |

| Persistence | Likely to be moderately persistent | Important consideration for any environmental application. |

| Mobility in Water | Low | Reduced potential for groundwater contamination. |

Future Directions and Emerging Research Avenues for N Tert Butyl 2 Cyclopropylbenzamide Chemistry

Development of Novel Stereoselective Synthesis Methods

The creation of chiral molecules with high precision is a cornerstone of modern chemistry. While N-tert-Butyl-2-cyclopropylbenzamide itself is achiral, the development of stereoselective methods to introduce chirality is a significant area for future research. This would involve creating derivatives with specific three-dimensional arrangements, which could have unique properties and applications.

Recent advances in the stereoselective synthesis of other complex molecules, such as trans-β- and 2-deoxy-β-glycosides, highlight the importance of this field. researchgate.net Key factors in achieving such selectivity include the careful choice of protecting groups, the use of specialized catalysts (often based on metals or acids), and the selection of appropriate solvents. researchgate.net For instance, in the synthesis of certain glycosides, the use of nitrile solvents at low temperatures with a specific promoter leads to the formation of intermediates that result in high yields and diastereoselectivities of the desired product. researchgate.net Similar principles could be applied to the synthesis of chiral derivatives of this compound, opening up new avenues for exploration.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The push towards "green chemistry" has led to the development of more sustainable and efficient synthetic methods. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, is a key technology in this area. mdpi.com This approach offers better control over reaction conditions, improved safety, and often higher yields compared to traditional batch methods. mdpi.com

Advanced Mechanistic Studies Utilizing In Situ and Time-Resolved Techniques

A deep understanding of how a chemical reaction proceeds is crucial for its optimization and for the development of new transformations. Advanced analytical techniques that allow scientists to observe reactions as they happen ("in situ") are invaluable for gaining these mechanistic insights.

Future research on this compound will likely involve the use of such techniques to study its formation and reactivity in detail. By monitoring reactions in real-time, researchers can identify short-lived intermediates and transition states, providing a more complete picture of the reaction pathway. This knowledge can then be used to fine-tune reaction conditions to improve yields, reduce byproducts, and develop more efficient synthetic routes.

Computational Design and Optimization for Specific Chemical Functions

Computational chemistry has become an indispensable tool in modern chemical research. By using powerful computer simulations, scientists can predict the properties and behavior of molecules before they are ever synthesized in the lab. This "in silico" approach can significantly accelerate the discovery and development of new molecules with desired functions.

For this compound, computational methods could be used to:

Predict its three-dimensional structure and conformational preferences.

Model its interactions with other molecules, such as biological targets or catalysts.

Design new derivatives with enhanced properties, such as improved stability or reactivity.

Screen virtual libraries of related compounds to identify promising candidates for specific applications.

By combining computational design with experimental synthesis and testing, researchers can more efficiently explore the chemical space around this compound and unlock its full potential.

Exploration of New Chemical Transformations and Reactivity Profiles

While the primary use of this compound may be established, there is always the potential to discover new and unexpected reactivity. The unique combination of a bulky tert-butyl group, a strained cyclopropyl (B3062369) ring, and an aromatic benzamide (B126) core provides a rich playground for chemical exploration.

Future research in this area could focus on:

Activating the C-H bonds of the cyclopropyl or aromatic rings to introduce new functional groups.

Developing novel ring-opening reactions of the cyclopropyl group to access new molecular scaffolds.

Exploring the reactivity of the amide bond itself, which is typically quite stable.

The discovery of new chemical transformations for this compound would not only expand our fundamental understanding of its chemistry but could also lead to the development of new synthetic methodologies and the creation of novel molecules with valuable properties.

Q & A

Basic Question: What are the recommended analytical methods for characterizing the purity and structural integrity of N-tert-Butyl-2-cyclopropylbenzamide in synthetic workflows?

Methodological Answer:

- Chromatographic Analysis : Use HPLC or GC/MS to assess purity, leveraging methods optimized for tert-butyl-substituted aromatics (e.g., gradient elution with C18 columns for HPLC, or electron ionization for GC/MS) .

- Spectroscopic Confirmation : Combine H/C NMR to verify cyclopropyl and tert-butyl substituents. For cyclopropyl protons, expect splitting patterns in the δ 1.0–2.0 ppm range due to ring strain. IR spectroscopy can confirm the amide C=O stretch (~1650–1680 cm) .

- Elemental Analysis : Validate empirical formula consistency, particularly for nitrogen content (amide group) and carbon/hydrogen ratios.

Advanced Question: How can researchers resolve contradictions in reported reactivity data of this compound under varying catalytic conditions?

Methodological Answer:

- Controlled Replication : Reproduce conflicting studies with strict parameter control (e.g., solvent purity, catalyst loading, temperature gradients). Document deviations using protocols from qualitative research frameworks .

- Mechanistic Probes : Employ isotopic labeling (e.g., C-cyclopropane) to track reaction pathways. Compare kinetic isotope effects (KIE) under homogeneous vs. heterogeneous catalysis.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict steric and electronic effects of the tert-butyl group on cyclopropyl ring strain and amide bond polarization. Validate against experimental activation energies .

Basic Question: What stability considerations are critical for storing this compound in long-term studies?

Methodological Answer:

- Degradation Pathways : Monitor hydrolytic susceptibility of the amide bond in aqueous buffers (pH 2–9) using accelerated stability testing (40°C/75% RH for 6 months).

- Storage Recommendations : Use amber glass vials under inert gas (N/Ar) at –20°C to prevent oxidation of the tert-butyl group. Avoid plastic containers due to VOC leaching risks from polymers .

Advanced Question: How does the steric bulk of the tert-butyl group influence the conformational dynamics of this compound in host-guest systems?

Methodological Answer:

- Crystallographic Analysis : Solve single-crystal X-ray structures to quantify dihedral angles between the benzamide core and cyclopropane ring. Compare with less hindered analogs (e.g., methyl substituents).

- Dynamic NMR Studies : Measure rotational barriers of the amide bond using variable-temperature H NMR in DMSO-d or CDCl. Correlate with steric parameters (e.g., A-value of tert-butyl = ~4.9 kcal/mol) .

- Molecular Dynamics Simulations : Model solvent-accessible surface area (SASA) to predict binding affinities in supramolecular complexes.

Basic Question: What synthetic routes are validated for scalable preparation of this compound?

Methodological Answer:

- Amide Coupling : React 2-cyclopropylbenzoyl chloride with tert-butylamine in anhydrous THF, using Hünig’s base (DIPEA) to scavenge HCl. Monitor conversion via TLC (R ~0.5 in 3:7 EtOAc/hexane) .

- Cyclopropanation : For precursors, employ Simmons–Smith conditions (Zn/Cu couple with CHI) on styrene derivatives before amidation.

Advanced Question: How can researchers address discrepancies between in vitro and in vivo bioactivity profiles of this compound derivatives?

Methodological Answer:

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in hepatic microsomes vs. plasma. Compare with in silico predictions (e.g., CypReact or GLORYx platforms).

- Pharmacokinetic Modeling : Integrate allometric scaling from rodent studies to predict human clearance rates. Adjust for cyclopropane ring stability in physiological pH .

- Target Engagement Assays : Apply SPR or ITC to measure binding kinetics to putative targets (e.g., enzymes inhibited by steric hindrance). Cross-validate with CRISPR knockouts .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for powder handling; tert-butyl derivatives may generate respirable particulates.

- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before incineration to avoid toxic byproducts .

Advanced Question: What strategies can differentiate electronic vs. steric effects of the cyclopropane ring in modulating the reactivity of this compound?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with cyclobutane or cyclohexane rings to isolate steric contributions.

- Electrochemical Profiling : Perform cyclic voltammetry in aprotic solvents (e.g., DMF) to measure oxidation potentials. Higher ring strain (cyclopropane) should lower LUMO energy.

- Hammett Analysis : Replace the cyclopropane with meta/para-substituted aryl groups to quantify electronic effects via σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.